

Introduction: The Significance of Site-Specific Isotopic Labeling

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Compound of Interest

Compound Name: *L-Isoleucine-2-d1*

CAS No.: 127290-60-2

Cat. No.: B171615

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L-Isoleucine is an essential, non-polar, branched-chain amino acid (BCAA) integral to protein synthesis and various metabolic processes.[1] In the realms of advanced biochemical research, metabolomics, and pharmaceutical development, understanding the precise fate and flux of such molecules is paramount. Stable Isotope Labeled (SIL) compounds, particularly those incorporating deuterium (^2H or D), have become indispensable tools for these investigations.[2] **L-Isoleucine-2-d1**, where the hydrogen atom at the α -carbon (C2) is replaced by a deuterium atom, offers a unique probe for studying metabolic pathways, quantifying endogenous levels, and exploring enzyme kinetics without significantly altering the molecule's biological activity.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of **L-Isoleucine-2-d1**, focusing on its core properties, synthesis considerations, analytical validation, and critical applications. The narrative emphasizes the causality behind experimental choices to provide field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Core Physicochemical Properties

The foundational data for any chemical entity begins with its unique identifiers and physical constants. For **L-Isoleucine-2-d1**, these properties are crucial for everything from procurement and storage to analytical method development.

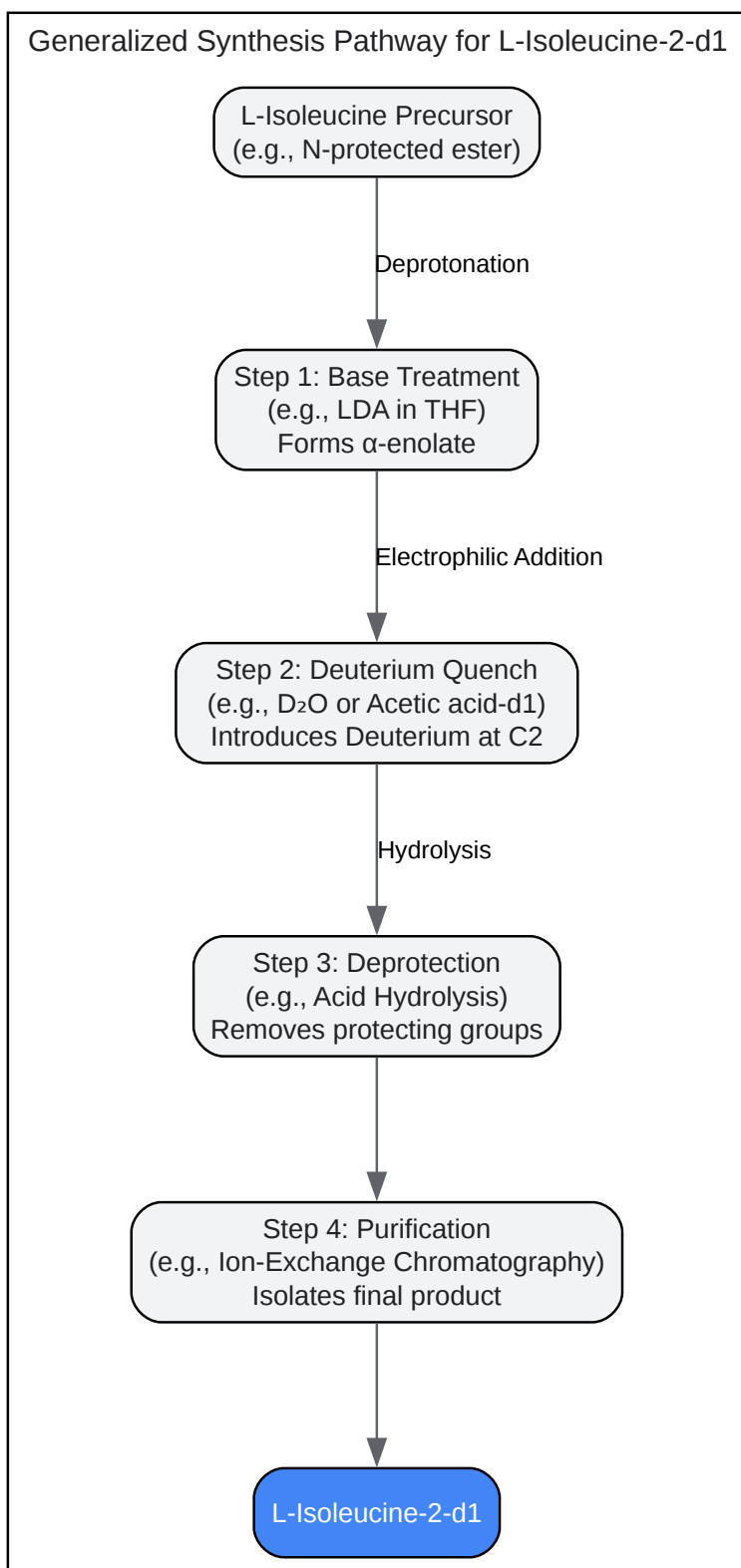
Property	Value	Source(s)
Chemical Name	(2S,3S)-2-Amino-3-methyl-2-d-pentanoic acid	N/A
CAS Number	127290-60-2	[4][5][6][7]
Molecular Formula	C ₆ H ₁₂ DNO ₂	[5][6]
Molecular Weight	132.18 g/mol	[4][5][6]
Unlabeled CAS Number	73-32-5	[4][7]
Unlabeled Mol. Weight	131.17 g/mol	[8][9]
Typical Isotopic Enrichment	≥98 atom % D	[4][7]
Storage Conditions	Room temperature, away from light and moisture	[4]

PART 2: Synthesis and Analytical Validation

Rationale for Synthesis

The synthesis of **L-Isoleucine-2-d1** is a targeted process designed to introduce a single deuterium atom at the α -carbon. This specific placement is key. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect (KIE) if this bond is cleaved in a rate-determining step of a reaction.[3] However, for its most common application as an internal standard in mass spectrometry, the primary goal is to create a stable, non-exchangeable mass shift that is easily distinguishable from the natural M+1 isotope peak of unlabeled L-Isoleucine.

A plausible synthetic strategy involves the deuteration of an L-Isoleucine precursor. While numerous routes exist for amino acid synthesis, a common laboratory approach for α -deuteration involves base-catalyzed enolization followed by quenching with a deuterium source (e.g., D₂O).



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Caption: A generalized workflow for the synthesis of **L-Isoleucine-2-d1**.

Self-Validating Analytical Protocols

The trustworthiness of any research using **L-Isoleucine-2-d1** hinges on its verified purity. Three key parameters must be confirmed: chemical identity, chemical purity, and isotopic enrichment.

Protocol 1: Identity and Isotopic Enrichment via Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and determine the percentage of deuterium incorporation.
- Rationale: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is the gold standard. Its high mass accuracy allows for the unambiguous determination of the elemental formula and, critically, can resolve the peak of the deuterated compound from the natural abundance ^{13}C isotopologue of the unlabeled compound.[10]
- Methodology:
 - Sample Preparation: Dissolve a small quantity (~1 mg/mL) of **L-Isoleucine-2-d1** in a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid).
 - Instrumentation: Utilize an LC-HRMS system. The liquid chromatography (LC) step separates the analyte from any non-volatile impurities.
 - Analysis:
 - Acquire a full scan mass spectrum in positive ion mode, looking for the $[\text{M}+\text{H}]^+$ ion. The expected exact mass for **L-Isoleucine-2-d1** ($\text{C}_6\text{H}_{12}\text{DNO}_2$) is different from L-Isoleucine ($\text{C}_6\text{H}_{13}\text{NO}_2$).
 - Extract the ion chromatograms for both the labeled and any residual unlabeled compound.
 - Integrate the peak areas. The isotopic enrichment is calculated as: $(\text{Area_labeled} / (\text{Area_labeled} + \text{Area_unlabeled})) * 100\%$. [10][11]
 - Validation: The observed mass should be within 5 ppm of the theoretical mass. The isotopic enrichment should meet the specification (typically >98%).

Protocol 2: Structural Confirmation and Purity via Nuclear Magnetic Resonance (NMR)

- Objective: To confirm the precise location of the deuterium label and assess chemical purity.
- Rationale: While MS confirms the mass, ^1H NMR confirms the structure. The absence of a signal in the ^1H spectrum at the position corresponding to the α -proton of isoleucine is definitive proof of successful deuteration at that site.
- Methodology:
 - Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., D_2O).
 - Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Analysis:
 - Acquire a standard ^1H NMR spectrum. Compare it to the spectrum of an unlabeled L-Isoleucine standard. The signal for the α -proton (typically a doublet around 3.6 ppm) should be absent or significantly diminished (>98% reduction in integral).
 - Acquire a ^{13}C NMR spectrum. The α -carbon signal will show a characteristic triplet splitting pattern due to coupling with deuterium, confirming the label's location.
 - Validation: The absence of the α -proton signal in the ^1H spectrum and the presence of other expected isoleucine signals confirm both the labeling site and the overall chemical structure. The absence of significant impurity peaks indicates high chemical purity.

PART 3: Applications in Drug Development and Research

The primary utility of **L-Isoleucine-2-d1** lies in its application as an internal standard for quantitative analysis by mass spectrometry.^{[12][13]}

Gold Standard for Bioanalytical Quantification

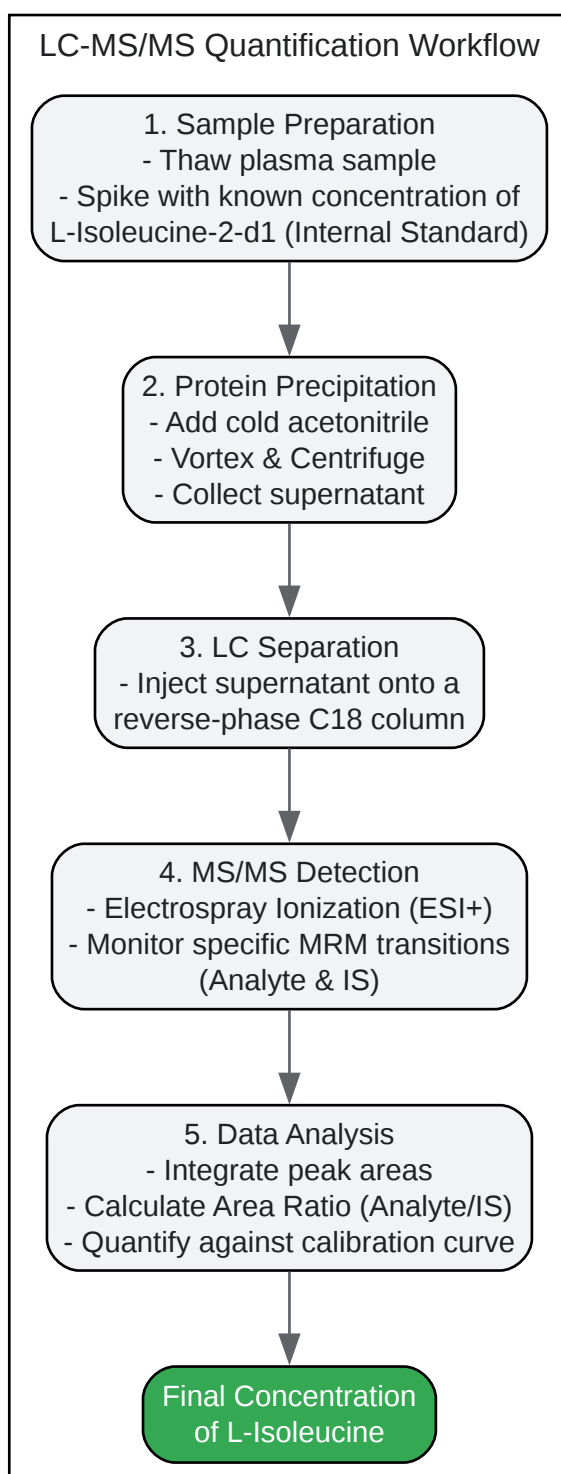
In pharmacokinetic (PK) studies or clinical diagnostics, researchers need to accurately measure the concentration of endogenous L-Isoleucine in complex biological matrices like

plasma or tissue. A Stable Isotope Labeled Internal Standard (SIL-IS) is the ideal tool for this.

- **Expertise & Causality:** Why use **L-Isoleucine-2-d1** instead of a different molecule as an internal standard? Because it is chemically and physically almost identical to the analyte (unlabeled L-Isoleucine). It co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer source. Any sample loss during extraction or variability in instrument response will affect both the analyte and the SIL-IS equally. Therefore, the ratio of the analyte's MS signal to the SIL-IS's MS signal remains constant, leading to highly precise and accurate quantification.

Experimental Workflow: LC-MS/MS Quantification of L-Isoleucine in Human Plasma

This workflow outlines a self-validating system for the robust measurement of L-Isoleucine.



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Caption: Workflow for quantifying L-Isoleucine using **L-Isoleucine-2-d1**.

Detailed Protocol Steps:

- Calibration Curve & QC Preparation: Prepare a series of calibration standards by spiking known concentrations of unlabeled L-Isoleucine into a surrogate matrix (e.g., charcoal-stripped plasma). Also prepare Quality Control (QC) samples at low, medium, and high concentrations.
- Sample Preparation:
 - To 50 μ L of plasma sample, calibrator, or QC, add 10 μ L of the **L-Isoleucine-2-d1** internal standard working solution (e.g., at 500 ng/mL).
 - Add 200 μ L of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a new vial for analysis.
- LC-MS/MS Analysis:
 - LC System: Use a UPLC/HPLC system with a C18 column.
 - MS System: Use a triple quadrupole mass spectrometer.
 - MRM Transitions:
 - L-Isoleucine: Q1: 132.1 m/z \rightarrow Q3: 86.1 m/z
 - **L-Isoleucine-2-d1 (IS)**: Q1: 133.1 m/z \rightarrow Q3: 87.1 m/z
- Data Processing:
 - Generate a calibration curve by plotting the peak area ratio (Isoleucine/Isoleucine-d1) against the nominal concentration of the calibrators. Apply a linear regression with $1/x^2$ weighting.
 - Determine the concentration of L-Isoleucine in the unknown samples and QCs by back-calculating from their measured area ratios using the regression equation.

- System Validation: The calculated concentrations of the QC samples must fall within $\pm 15\%$ of their nominal values for the run to be accepted.

Conclusion

L-Isoleucine-2-d1 is a powerful and precise tool for modern life sciences and pharmaceutical development. Its value is derived from the strategic placement of a single deuterium atom, creating a stable mass shift with minimal perturbation to its chemical nature. When properly synthesized and rigorously validated using orthogonal techniques like HRMS and NMR, it serves as the benchmark internal standard for bioanalytical quantification. The protocols and workflows described herein represent a self-validating framework, ensuring the generation of trustworthy, high-quality data essential for advancing our understanding of biology and developing new therapeutics.

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